1-methyl-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]phthalazine
Description
Properties
IUPAC Name |
1-methyl-4-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O/c1-20(2)29-17-15-28(16-18-29)12-6-7-19-31-22-10-13-30(14-11-22)25-24-9-5-4-8-23(24)21(3)26-27-25/h4-5,8-9,20,22H,10-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUTZTOAABJSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)N3CCC(CC3)OCC#CCN4CCN(CC4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]phthalazine is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanism of action, pharmacodynamics, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 406.53 g/mol. The compound features a phthalazine core, which is linked to multiple piperazine and piperidine groups, contributing to its pharmacological profile.
Research indicates that compounds containing piperazine moieties often exhibit interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. The presence of multiple nitrogen atoms in the structure suggests potential for binding to these receptors, which may explain its psychotropic effects observed in preliminary studies.
Pharmacological Effects
This compound has shown promise in various biological assays:
- Antidepressant Activity : Studies have indicated that similar compounds can modulate serotonin levels, leading to antidepressant effects. The structural similarity to known antidepressants warrants further investigation into its efficacy in mood disorders.
- Anti-inflammatory Properties : Some derivatives of phthalazine have demonstrated anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
- Neuroprotective Effects : Early research indicates that this compound may protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases.
Case Studies and Experimental Data
Several studies have been conducted to assess the biological activity of related compounds:
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares key structural and physicochemical features of 1-methyl-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]phthalazine with related compounds:
Key Observations :
- Linker Flexibility : The acetylene linker in the target compound introduces rigidity compared to the flexible acetamide chain in or the absence of a linker in . This may influence binding kinetics and solubility.
- Substituent Effects : The 4-(propan-2-yl)piperazine group is shared with but differs from the sulfonyl group in or the methoxypropan-2-yl group in , altering electronic and steric profiles.
Pharmacological Implications
- Receptor Affinity : Piperazine derivatives often target dopamine or serotonin receptors. The phthalazine core may enhance interactions with enzymes like phosphodiesterases, whereas the tetrahydroquinazoline in could favor kinase inhibition.
- Metabolic Stability : Fluorinated analogs (e.g., 4-(4-Fluorobenzoyl)piperidine in ) exhibit enhanced metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound.
- Blood-Brain Barrier (BBB) Penetration : Bulky substituents (e.g., indol-3-yl in ) may reduce BBB permeability compared to the target’s compact acetylene linker.
Solubility and Bioavailability
Preparation Methods
Preparation of 1-Methylphthalazin-4(1H)-one
Starting with methyl-substituted phthalic anhydride , cyclization with hydrazine hydrate in acetic acid yields 1-methylphthalazin-4(1H)-one . This reaction proceeds via nucleophilic attack of hydrazine on the anhydride, followed by intramolecular cyclization.
Key Reaction Conditions
-
Solvent: Acetic acid
-
Temperature: Reflux (~120°C)
-
Duration: 6–8 hours
Chlorination to 1-Methyl-4-chlorophthalazine
Treatment of 1-methylphthalazin-4(1H)-one with phosphorus oxychloride (POCl₃) under reflux replaces the carbonyl oxygen with chlorine, yielding 1-methyl-4-chlorophthalazine .
Key Reaction Conditions
-
Reagent: POCl₃ (excess)
-
Temperature: 110–120°C
-
Duration: 4–6 hours
Functionalization of the Piperidine Ring
The piperidine ring requires a hydroxyl group at position 4 to enable subsequent etherification.
Oxidation to 4-Hydroxypiperidine
Oxidation of 1-methyl-4-(piperidin-1-yl)phthalazine using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane introduces a hydroxyl group at the 4-position of the piperidine, yielding 1-methyl-4-(4-hydroxypiperidin-1-yl)phthalazine .
Key Reaction Conditions
-
Oxidizing Agent: m-CPBA (1.2 equiv)
-
Solvent: Dichloromethane
-
Temperature: 0°C to room temperature
-
Duration: 2–4 hours
Synthesis of the But-2-yn-1-yloxy-Piperazine Spacer
The alkyne-ether linker bridges the piperidine and piperazine components.
Preparation of 4-(Propan-2-yl)piperazine
4-(Propan-2-yl)piperazine is synthesized via alkylation of piperazine with 2-bromopropane in ethanol.
Key Reaction Conditions
-
Alkylating Agent: 2-Bromopropane (2.0 equiv)
-
Base: Potassium carbonate
-
Solvent: Ethanol
-
Temperature: Reflux (~78°C)
-
Duration: 12–24 hours
Synthesis of But-2-yn-1-yl Mesylate
Propargyl alcohol (but-2-yn-1-ol ) is treated with methanesulfonyl chloride (MsCl) in the presence of triethylamine to form but-2-yn-1-yl mesylate .
Key Reaction Conditions
-
Reagent: MsCl (1.1 equiv)
-
Base: Triethylamine
-
Solvent: Dichloromethane
-
Temperature: 0°C
-
Duration: 1–2 hours
Alkylation of 4-(Propan-2-yl)piperazine
Reacting but-2-yn-1-yl mesylate with 4-(propan-2-yl)piperazine in tetrahydrofuran (THF) yields 4-(4-(propan-2-yl)piperazin-1-yl)but-2-yn-1-ol .
Key Reaction Conditions
-
Base: Sodium hydride (NaH)
-
Solvent: THF
-
Temperature: 0°C to room temperature
-
Duration: 6–8 hours
Etherification of the Piperidine and Spacer
The final step involves coupling the hydroxylated piperidine with the alkyne-piperazine spacer.
Mitsunobu Reaction for Ether Formation
Using a Mitsunobu reaction, 1-methyl-4-(4-hydroxypiperidin-1-yl)phthalazine reacts with 4-(4-(propan-2-yl)piperazin-1-yl)but-2-yn-1-ol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
Key Reaction Conditions
-
Reagents: PPh₃ (1.5 equiv), DEAD (1.5 equiv)
-
Solvent: THF
-
Temperature: 0°C to room temperature
-
Duration: 12–24 hours
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized using:
-
¹H/¹³C NMR : Confirms structural integrity.
-
High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight.
-
HPLC : Ensures >95% purity.
Challenges and Optimization
-
Alkyne Stability : The triple bond in the but-2-yn-1-yl spacer is sensitive to strong acids/bases. Reactions are conducted under inert atmospheres to prevent oxidation.
-
Regioselectivity : Ensuring substitution occurs exclusively at the piperidine’s 4-position requires careful control of stoichiometry and temperature.
-
Piperazine Reactivity : Secondary amines in piperazine may require protection (e.g., Boc) during alkylation steps to avoid side reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Mitsunobu Etherification | 65–70 | >95 | High regioselectivity |
| Nucleophilic Substitution | 50–55 | >90 | Simplicity, fewer steps |
| Sonogashira Coupling | 40–45 | >85 | Applicable for complex alkynes |
Q & A
Basic Question: What are the recommended synthetic routes and purification strategies for this compound?
Methodological Answer:
The synthesis of this phthalazine derivative involves multi-step organic reactions, including:
- Piperazine and alkyne coupling : Utilize Sonogashira or Cu-catalyzed cross-coupling to attach the but-2-yn-1-yl moiety to the piperazine ring .
- Etherification : Introduce the piperidin-1-yloxy group via nucleophilic substitution under anhydrous conditions (e.g., using K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the final product with >95% purity .
Basic Question: How can structural characterization be performed to confirm the compound’s identity?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify connectivity of the piperazine, phthalazine, and propan-2-yl groups. Pay attention to alkyne protons (δ ~2.5–3.5 ppm) and piperazine ring protons (δ ~2.5–3.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for the alkyne-linked piperazine moiety .
- X-ray Crystallography : Resolve spatial arrangement and bond angles (e.g., the dihedral angle between phthalazine and piperidine rings) to validate stereochemistry .
Intermediate Question: What stability considerations are critical during storage and handling?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C under inert gas (argon) to prevent oxidation of the alkyne group .
- Light Sensitivity : Use amber vials if photodegradation is suspected, as phthalazine derivatives may degrade under UV light .
- Hygroscopicity : Monitor water content via Karl Fischer titration; store with desiccants if hygroscopic .
Advanced Question: How can researchers investigate its pharmacological mechanisms and target interactions?
Methodological Answer:
- In Vitro Assays : Screen against receptor panels (e.g., GPCRs, kinases) to identify binding affinities. Use radioligand displacement assays for piperazine-containing targets .
- Computational Docking : Model interactions with proteins (e.g., serotonin receptors) using Schrödinger Suite or AutoDock Vina. Focus on the piperazine moiety’s role in hydrogen bonding .
- Metabolic Stability : Assess cytochrome P450 metabolism via liver microsome assays to predict pharmacokinetics .
Advanced Question: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Reproducibility : Validate assays in triplicate across multiple cell lines (e.g., HEK293, CHO) to rule out cell-specific effects .
- Impurity Analysis : Use HPLC-MS to check for synthetic byproducts (e.g., dealkylated derivatives) that may skew activity .
- Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) if conflicting IC₅₀ values arise from fluorescence-based assays .
Advanced Question: How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace propan-2-yl with cyclopropyl or tert-butyl) to assess steric/electronic effects on activity .
- Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical interactions (e.g., piperazine nitrogen hydrogen bonding) .
- Bioisosteric Replacement : Substitute the phthalazine core with quinazoline or cinnoline to evaluate scaffold specificity .
Advanced Question: What role could this compound play in optoelectronic applications (e.g., DSSCs)?
Methodological Answer:
- Push-Pull Chromophore Design : Functionalize the phthalazine ring with electron-withdrawing groups (e.g., cyanoacetic acid) and donor π-spacers (e.g., thiophene) to enhance light absorption .
- Electrochemical Analysis : Perform cyclic voltammetry to determine HOMO/LUMO levels and assess suitability as a photosensitizer .
Advanced Question: How can computational modeling predict reactivity or degradation pathways?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., alkyne triple bond susceptibility to oxidation) .
- Degradation Simulation : Use Gaussian or ORCA to model hydrolysis or photolysis pathways, focusing on the piperazine-alkyne linkage .
Advanced Question: What analytical methods validate batch-to-batch consistency?
Methodological Answer:
- HPLC-PDA : Monitor retention time and UV spectra (λ = 254 nm) for purity. Set acceptance criteria (e.g., ≥98% purity) .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios to detect stoichiometric deviations .
Advanced Question: How can green chemistry principles be applied to its synthesis?
Methodological Answer:
- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF for safer etherification steps .
- Catalyst Optimization : Use recyclable Pd nanoparticles for coupling reactions to reduce heavy metal waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
